molecular formula C12H17NO2 B5694177 N-(4-methoxybenzyl)butanamide

N-(4-methoxybenzyl)butanamide

Cat. No. B5694177
M. Wt: 207.27 g/mol
InChI Key: WCKRIRXDGSUNRR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)butanamide, also known as 4-methoxy-N-butylbenzamide, is a chemical compound that belongs to the class of amides. It is a white to off-white powder with a molecular weight of 213.28 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

  • Synthesis Applications :

    • N-(4-methoxybenzyl)butanamide has been utilized in the synthesis of arctigenin ammonolysis derivatives, demonstrating the versatility of this compound in structural modification processes (Kang Ting-guo, 2012).
    • It has also been employed in the benzylation of alcohols and phenols, showcasing its role in facilitating the production of 4-methoxybenzyl ethers (P. Carlsen, 1998).
    • In the realm of oligoribonucleotide synthesis, the 4-methoxybenzyl group, a component of N-(4-methoxybenzyl)butanamide, is used as a protective group, highlighting its significance in nucleic acid chemistry (H. Takaku & K. Kamaike, 1982).
  • Catalysis and Organic Chemistry :

    • Research has shown its use in the preparation of Palladium(II) and Gold(I) complexes, indicating its role in the development of new catalysts (L. Ray, Mobin M. Shaikh, P. Ghosh, 2007).
    • It also finds application in the protection of amidine groups in solution phase library synthesis, which is crucial for the development of new chemical libraries (C. Bailey et al., 1999).
  • Biomedical Applications :

    • A study on the synthesis and characterization of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide revealed its potential for in vitro antimicrobial, anticancer, and antileishmanial activities, as well as its interaction with SS-DNA, suggesting its relevance in medical research (M. Sirajuddin et al., 2015).
  • Photocatalysis Research :

    • The compound has been investigated in the selective photocatalytic oxidation of benzyl alcohol derivatives, demonstrating its application in advanced materials and catalysis research (S. Higashimoto et al., 2009).
  • Ionic Liquids and Materials Science :

    • N-(4-methoxybenzyl)butanamide-related compounds have been synthesized and characterized in the study of new low melting ammonium-based ionic liquids, which are important for materials science and engineering (Minna Kärnä, M. Lahtinen, J. Valkonen, 2009).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-12(14)13-9-10-5-7-11(15-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKRIRXDGSUNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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